

6-(Dimethylamino)nicotinaldehyde CAS number and molecular structure.

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Compound of Interest

Compound Name: 6-(Dimethylamino)nicotinaldehyde

Cat. No.: B137783

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An In-depth Technical Guide to 6-(Dimethylamino)nicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(Dimethylamino)nicotinaldehyde is a substituted pyridine derivative that serves as a valuable building block in medicinal chemistry and organic synthesis. Its structure, featuring a pyridine ring functionalized with a reactive aldehyde group and an electron-donating dimethylamino group, makes it a key intermediate in the synthesis of a variety of complex heterocyclic compounds. This guide provides a comprehensive overview of its chemical properties, a detailed potential synthesis protocol, and its applications in drug discovery, particularly as a scaffold for kinase inhibitors.

Molecular Structure:

The molecular structure of **6-(Dimethylamino)nicotinaldehyde** is characterized by a pyridine ring with a dimethylamino group at the 6-position and a formyl (aldehyde) group at the 3-position.

- SMILES:CN(C)c1ccc(C=O)cn1[1]
- InChI:1S/C8H10N2O/c1-10(2)8-4-3-7(6-11)5-9-8/h3-6H,1-2H3[1]

Physicochemical and Spectroscopic Data

Quantitative data for **6-(Dimethylamino)nicotinaldehyde** is summarized below. It is important to note that while some physical properties are reported, specific experimental spectroscopic data is not widely available. The spectroscopic data provided is based on predictions and analysis of structurally similar compounds.

Table 1: Physicochemical Properties[2][3]

Property	Value
CAS Number	149805-92-5[2][3][4]
Molecular Formula	C ₈ H ₁₀ N ₂ O[2][3][4]
Molecular Weight	150.18 g/mol [2][4]
Appearance	Light yellow to yellow solid[2]
Melting Point	57-59 °C[2]
Boiling Point (Predicted)	286.2 ± 25.0 °C[2]
Density (Predicted)	1.135 ± 0.06 g/cm ³ [2]
pKa (Predicted)	5.44 ± 0.10[2]

Table 2: Predicted Spectroscopic Data

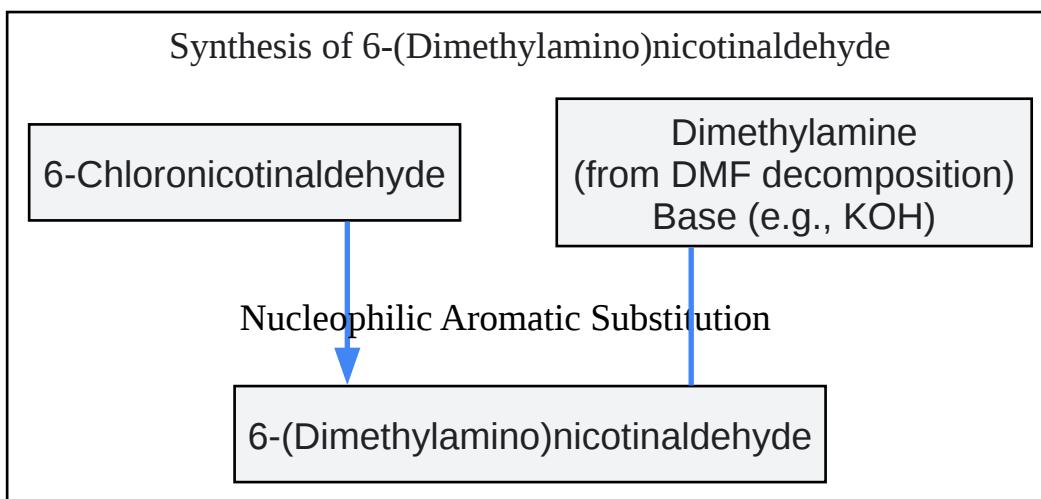
Spectroscopy	Expected Features
¹ H NMR	Signals corresponding to the aldehyde proton (singlet, ~9.7 ppm), aromatic protons on the pyridine ring, and the N,N-dimethyl protons (singlet, ~3.1 ppm).
¹³ C NMR	Resonances for the aldehyde carbonyl carbon (~190 ppm), carbons of the pyridine ring, and the N,N-dimethyl carbons.
IR (Infrared)	Characteristic absorption bands for C=O stretching of the aldehyde (~1700 cm ⁻¹), C-N stretching of the aromatic amine, and C-H stretching of the aromatic ring and methyl groups.
Mass Spectrometry	A molecular ion peak (M ⁺) corresponding to the molecular weight of 150.18.

Synthesis and Experimental Protocols

A plausible and efficient method for the synthesis of **6-(Dimethylamino)nicotinaldehyde** is through a nucleophilic aromatic substitution (SNAr) reaction starting from the commercially available 6-chloronicotinaldehyde.

Proposed Synthesis Pathway

The synthesis involves the displacement of the chlorine atom at the 6-position of the pyridine ring by a dimethylamino group.



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Caption: Proposed synthesis of **6-(Dimethylamino)nicotinaldehyde**.

Detailed Experimental Protocol

This protocol is adapted from a general method for nucleophilic aromatic substitution on aryl chlorides with dimethylamine generated *in situ* from the thermal, hydroxide-assisted decomposition of N,N-dimethylformamide (DMF).^[5]

Materials:

- 6-Chloronicotinaldehyde
- N,N-Dimethylformamide (DMF)
- Potassium hydroxide (KOH), 10 M aqueous solution
- Deionized water
- Diethyl ether (Et₂O) or other suitable extraction solvent
- Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Equipment:

- Round-bottom flask
- Reflux condenser
- Heating mantle with magnetic stirrer
- Separatory funnel
- Rotary evaporator
- Filtration apparatus

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine N,N-dimethylformamide (DMF, e.g., 2.0 mL) and a 10 M aqueous solution of potassium hydroxide (KOH, e.g., 0.5 mL).
- Initial Heating: Heat the mixture to reflux for approximately 5 minutes to initiate the decomposition of DMF and generation of dimethylamine.
- Addition of Starting Material: To the heated mixture, add 6-chloronicotinaldehyde (1.0 mmol).
- Reaction: Heat the resulting mixture at 95 °C for 30 minutes.
- Addition of Base: Add another portion of 10 M KOH solution (0.5 mL) and continue heating for an additional 30 minutes.
- Monitoring the Reaction: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Additional portions of the KOH solution can be added at 30-minute intervals until the starting material is consumed.
- Work-up:
 - Cool the reaction mixture to room temperature.
 - Dilute the mixture with water.

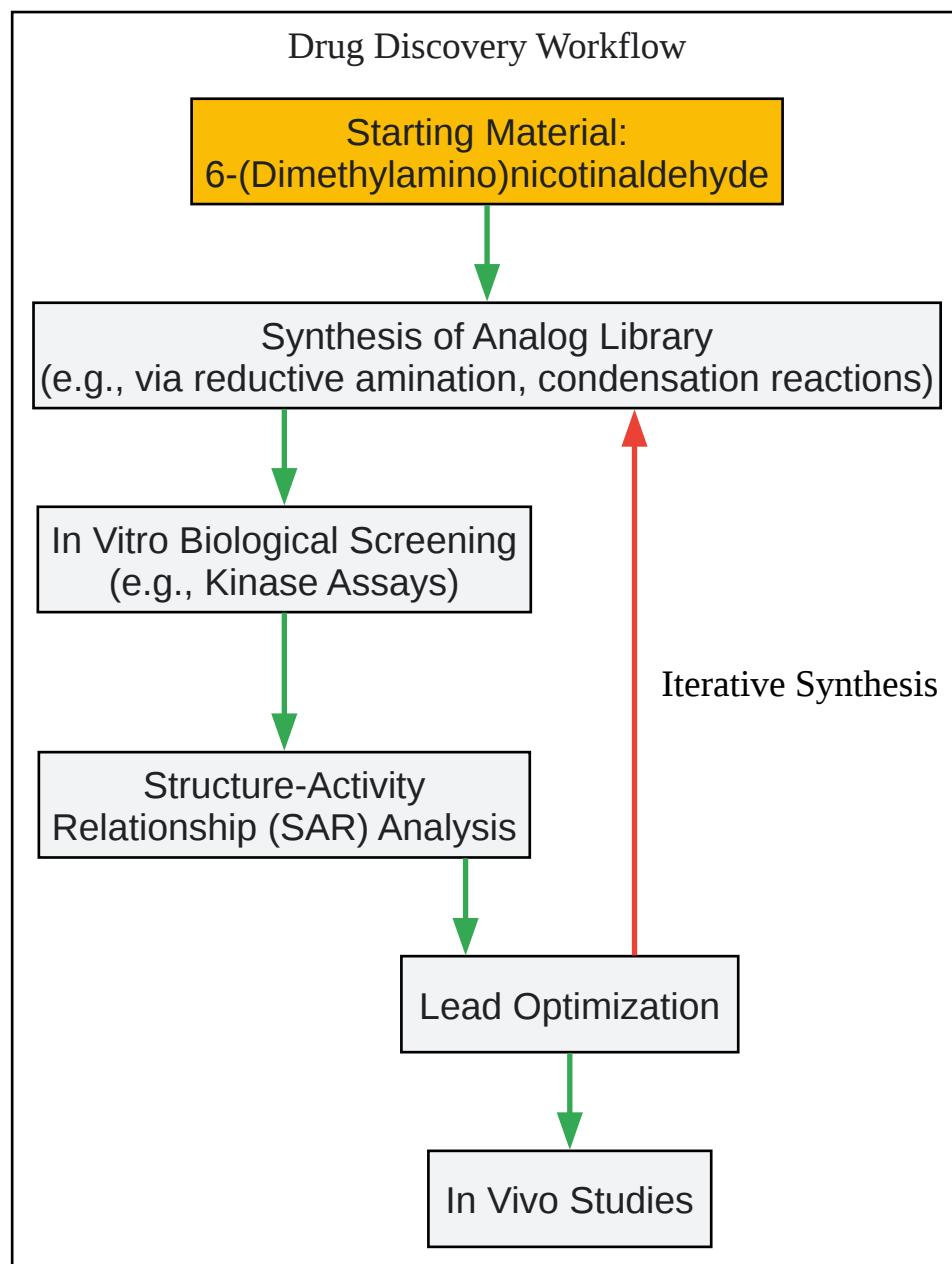
- If the product is a solid, it can be collected by vacuum filtration.
- If the product is an oil or remains in solution, transfer the mixture to a separatory funnel and extract with diethyl ether or another suitable organic solvent (e.g., 3 x 20 mL).
- Purification:
 - Combine the organic extracts and wash with brine.
 - Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
 - Filter to remove the drying agent.
 - Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
 - The crude product can be further purified by column chromatography on silica gel or by recrystallization.

Applications in Drug Discovery

6-(Dimethylamino)nicotinaldehyde is a key building block for the synthesis of bioactive molecules, particularly in the development of kinase inhibitors. The pyridine scaffold is a common feature in many ATP-competitive kinase inhibitors, and the aldehyde and dimethylamino groups provide versatile handles for synthetic modifications to enhance potency, selectivity, and pharmacokinetic properties.

Experimental Workflow in Drug Discovery

The general workflow for utilizing **6-(Dimethylamino)nicotinaldehyde** in a drug discovery program is outlined below.



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Caption: Logical workflow for drug discovery using the scaffold.

Safety Information

6-(Dimethylamino)nicotinaldehyde is classified as an irritant and is harmful if swallowed. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab

coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Hazard Codes: Xn (Harmful)[2][3] Risk Statements: 22-43 (Harmful if swallowed, May cause sensitization by skin contact)[2][3] Safety Statements: 36/37 (Wear suitable protective clothing and gloves)[2][3]

Conclusion

6-(Dimethylamino)nicotinaldehyde is a valuable and versatile building block for the synthesis of complex heterocyclic molecules with potential therapeutic applications. This guide provides essential information for researchers working with this compound, including its properties, a detailed synthesis protocol, and its application in drug discovery workflows. While experimental spectroscopic data is not readily available, the provided information serves as a solid foundation for the synthesis and characterization of this important chemical intermediate.

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